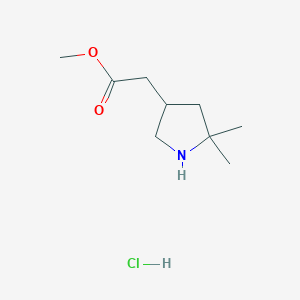
Methyl 2-(5,5-dimethylpyrrolidin-3-yl)acetate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(5,5-dimethylpyrrolidin-3-yl)acetate hydrochloride is a chemical compound that has gained significant interest among researchers due to its potential applications in various scientific fields. This compound is a white crystalline powder that is soluble in water and organic solvents.
Applications De Recherche Scientifique
Pyrrolidinopyridines in Catalysis
Pyrrolidinopyridines, closely related to Methyl 2-(5,5-dimethylpyrrolidin-3-yl)acetate; hydrochloride, are utilized in palladium-catalyzed allylic substitutions. The conformation of the ligand plays a crucial role in the enantioselectivity of the reaction, with specific substituents influencing the product configuration and selectivity. This research demonstrates the significance of ligand design in catalytic processes, highlighting the potential applications of such compounds in asymmetric synthesis (Stranne & Moberg, 2001).
Labeling and Characterization
The compound has been a focus in the synthesis and characterization of labeled materials, such as carbon-14 and deuterium-labeled compounds. These labeled compounds are pivotal in pharmacological and biochemical studies, facilitating the tracing and understanding of drug mechanisms and interactions within biological systems (Hideki, Kazuharu, & Takeuchi, 1988).
Chemical Reactivity and Ligand Potential
Studies on the reactivity and preparation of methyl 3,3-bis(4-dimethylamino)pyridinium-1-yl)propenoate dichloride show the compound's potential as a ligand due to its unique structure and reactivity. The research provides insights into the chemical behavior of these compounds under different conditions, which can be crucial for developing novel catalytic systems or synthetic pathways (Koch et al., 1990).
Vasodilator Analysis
The compound has been analyzed for its role as a cerebral vasodilator, highlighting its potential therapeutic applications. The sensitivity and specificity of detection methods for such compounds in plasma post-oral administration underscore their relevance in clinical and pharmacological research (Higuchi, Sasaki, & Sado, 1975).
Large-Scale Synthesis and Heterocyclic Analogues
Research into the efficient synthesis of related compounds, such as alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate, demonstrates the broader applicability of methods developed for handling Methyl 2-(5,5-dimethylpyrrolidin-3-yl)acetate; hydrochloride. Such methodologies enable the large-scale production of these compounds, which are valuable in various chemical and pharmaceutical applications (Morgentin et al., 2009).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on measures to take to prevent or minimize adverse effects.
Propriétés
IUPAC Name |
methyl 2-(5,5-dimethylpyrrolidin-3-yl)acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-9(2)5-7(6-10-9)4-8(11)12-3;/h7,10H,4-6H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHVHPCWIRNYHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1)CC(=O)OC)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-N-pentan-3-ylpyrazolo[1,5-a]quinazolin-5-amine](/img/structure/B2526925.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazine-1-carboxamide](/img/structure/B2526929.png)





![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2526939.png)

![N-(2,4-difluorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2526942.png)
![2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2526945.png)
